molecular formula C9H13BrClN B2979275 (R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride CAS No. 2225126-87-2

(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride

Cat. No. B2979275
CAS RN: 2225126-87-2
M. Wt: 250.56
InChI Key: SCQFKYGGAVQXAW-OGFXRTJISA-N
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Description

(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride, also known as Br-MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Br-MPA is a chiral compound that belongs to the class of phenethylamines. It has a molecular weight of 264.65 g/mol and a melting point of 190-192°C.

Scientific Research Applications

In Vivo Metabolism Studies

Research involving similar bromo-substituted phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been conducted to understand their metabolism in vivo. For example, Kanamori et al. (2002) studied the in vivo metabolism of 2C-B in rats, identifying various metabolites through gas chromatography-mass spectrometry analysis. This research provides insights into how bromo-substituted compounds are processed biologically, which could be relevant for toxicology and safety assessments of related compounds Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002.

Diagnostic Applications of Amines

In another study, Bueno et al. (2015) explored the use of plastic-based analytical devices, alongside smartphone and chemometric tools, to discriminate between different types of amines. This research demonstrates the potential of using innovative methods to identify and categorize amines based on their chemical properties, which could be applied in quality control, environmental monitoring, and diagnostic processes Bueno, Meloni, Reddy, & Paixão, 2015.

Synthesis and Structural Analysis

The synthesis of complex organic molecules, including halogenated amines, is a critical area of research. Salikov et al. (2017) reported on the synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg rearrangement, highlighting methodologies that could potentially be adapted for the synthesis of "(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride" and similar compounds for research purposes Salikov, Trainov, Levina, Belousova, Medvedev, & Tomilov, 2017.

properties

IUPAC Name

(1R)-1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQFKYGGAVQXAW-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride

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